2-cyclopropyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-ol dihydrochloride
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Overview
Description
2-cyclopropyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-ol dihydrochloride is a chemical compound with the molecular formula C9H11N3O.2ClH and a molecular weight of 250.13 g/mol . It is a pyrrolopyrimidine derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-ol dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopropylamine derivative with a pyrimidine precursor in the presence of a suitable catalyst . The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields .
Chemical Reactions Analysis
Types of Reactions
2-cyclopropyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-ol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions often conducted in polar solvents like DMSO or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
2-cyclopropyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-ol dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor, which can regulate various cellular processes.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-cyclopropyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-ol dihydrochloride involves its interaction with specific molecular targets, such as kinases. By inhibiting kinase activity, the compound can disrupt signaling pathways that are crucial for cell proliferation and survival . This makes it a promising candidate for anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another pyrrolopyrimidine derivative with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its kinase inhibitory properties.
Uniqueness
2-cyclopropyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-ol dihydrochloride is unique due to its specific cyclopropyl group, which can enhance its binding affinity and selectivity for certain molecular targets . This structural feature distinguishes it from other similar compounds and contributes to its potential therapeutic applications .
Properties
IUPAC Name |
2-cyclopropyl-3,5,6,7-tetrahydropyrrolo[3,4-d]pyrimidin-4-one;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O.2ClH/c13-9-6-3-10-4-7(6)11-8(12-9)5-1-2-5;;/h5,10H,1-4H2,(H,11,12,13);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBXLECMDMRPWJT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=C(CNC3)C(=O)N2.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2094814-77-2 |
Source
|
Record name | 2-cyclopropyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-ol dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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